molecular formula C17H11Cl2IN2OS B3753352 N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE CAS No. 6604-26-8

N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE

Cat. No.: B3753352
CAS No.: 6604-26-8
M. Wt: 489.2 g/mol
InChI Key: KMPYROKIRMWVPF-UHFFFAOYSA-N
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Description

N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The dichlorophenyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by iodination of the benzamide moiety using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity. This method allows for the efficient nitration and subsequent functionalization of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular energetics by inhibiting key enzymes involved in metabolic processes. This inhibition leads to the depletion of cellular energy stores, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL]-2-IODO-BENZAMIDE is unique due to its iodinated benzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other thiazole derivatives .

Properties

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2IN2OS/c18-11-5-6-14(19)10(7-11)8-12-9-21-17(24-12)22-16(23)13-3-1-2-4-15(13)20/h1-7,9H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYROKIRMWVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364434
Record name N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6604-26-8
Record name N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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